Teralin

説明

Historical Context of Discovery and Early Investigations of Related Structural Classes

The historical context surrounding compounds structurally related to Teralin, such as isoflavonoids and tetrahydronaphthalenes, provides insight into the evolution of chemical research in these areas. Isoflavonoids, a class to which this compound belongs, have a history intertwined with the study of natural plant pigments. Early investigations into flavonoids, the broader category encompassing isoflavonoids, date back to the late 19th century, focusing on yellow plant dyes containing a chromane nucleus with aromatic substituents. oaepublish.com Interest in the biological activity of isoflavones specifically increased around the 1940s, following observations of fertility problems in sheep consuming isoflavone-rich clover. oaepublish.comspandidos-publications.com This spurred further research into their effects on animal and human health. oaepublish.comspandidos-publications.com

Tetrahydronaphthalenes, representing a distinct structural motif, also have a history rooted in organic synthesis and the study of cyclic hydrocarbons. The parent compound, 1,2,3,4-tetrahydronaphthalene (commonly known as Tetralin), is a partially hydrogenated derivative of naphthalene. wikipedia.orgmedkoo.com Its synthesis and properties have been studied as part of the broader field of alicyclic and aromatic chemistry. Research into tetrahydronaphthalene derivatives has historical importance in the development of organic reaction mechanisms. solubilityofthings.com

Overview of Chemical Significance in Research

Both isoflavonoids and tetrahydronaphthalenes hold chemical significance in various research domains. Isoflavonoids are recognized for their diverse biological activities, leading to extensive research in medicinal chemistry, functional foods, and nutraceuticals. oaepublish.comnih.govfrontiersin.org Their significance in research is also driven by their roles in plant physiology and ecology, including plant defense mechanisms and interactions with microorganisms. nih.govfrontiersin.org The structural diversity within the isoflavonoid class allows for a wide range of potential applications and continues to be a subject of investigation for their antioxidant, anti-inflammatory, and estrogenic properties. spandidos-publications.comnih.govresearchgate.netmdpi.com

The tetrahydronaphthalene structural motif is significant in organic chemistry as a key building block for the synthesis of more complex molecules. nih.govlookchem.com Compounds containing this motif are found in various biologically active natural products and pharmaceuticals. nih.gov Furthermore, 1,2,3,4-tetrahydronaphthalene itself is utilized in research and industrial applications, notably as a solvent and a hydrogen-donor solvent in processes such as coal liquefaction. wikipedia.orgatamanchemicals.comresearchgate.net Research continues to explore efficient and economical strategies for synthesizing this important structural motif. nih.govorgchemres.org

Definition and Structural Classification of this compound

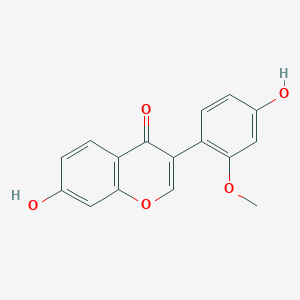

This compound is defined by its specific molecular structure and is classified within established chemical categories. The molecular formula of this compound is C₁₆H₁₂O₅, and it has a molecular weight of approximately 284.26 g/mol . nih.gov Its chemical structure is characterized by a specific arrangement of carbon, hydrogen, and oxygen atoms.

This compound is classified as an isoflavonoid. nih.govlipidmaps.org Isoflavonoids are a subclass of flavonoids characterized by a 3-phenylchromen-4-one backbone. oaepublish.comnih.govwikipedia.orgfrontiersin.org this compound's chemical name, 7-hydroxy-3-(4-hydroxy-2-methoxyphenyl)chromen-4-one, precisely reflects this structure, indicating hydroxyl groups at the 7 and 4' positions and a methoxy group at the 2' position on the phenyl ring attached to the C-3 position of the chromen-4-one core. This compound has been reported as a natural product found in plants such as Dalbergia parviflora. nih.govresearchgate.net

While this compound (CID 14077813) is an isoflavonoid, the outline also references the Tetrahydronaphthalene structural motif (e.g., 1,2,3,4-Tetrahydronaphthalene, CID 8404) in the context of this compound's classification. The tetrahydronaphthalene motif consists of a bicyclic structure where one ring is aromatic (benzene) and the other is a saturated six-membered ring (cyclohexane), derived from the partial hydrogenation of naphthalene. wikipedia.orgmedkoo.comnih.gov This structural unit is prevalent in various organic compounds and serves as a versatile building block in synthetic chemistry. solubilityofthings.comnih.govlookchem.com Research involving tetrahydronaphthalenes explores their synthesis, reactivity, and applications as intermediates in creating diverse chemical entities. lookchem.comorgchemres.orgontosight.aiqeios.com

Computed Properties of this compound (CID 14077813) uni.lu

| Property | Value | Unit |

| Molecular Weight | 284.26 | g/mol |

| Monoisotopic Mass | 284.06847348 | Da |

| XLogP (predicted) | 2.4 | |

| Heavy Atoms | 21 | |

| Rings | 3 | |

| Aromatic Rings | 3 | |

| Rotatable Bonds | 2 | |

| Topological Polar Surface Area | 79.90 | Ų |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 5 |

特性

CAS番号 |

56581-76-1 |

|---|---|

分子式 |

C16H16O4 |

分子量 |

272.29 g/mol |

IUPAC名 |

3-(4-hydroxy-2-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol |

InChI |

InChI=1S/C16H16O4/c1-19-16-8-13(18)4-5-14(16)11-6-10-2-3-12(17)7-15(10)20-9-11/h2-5,7-8,11,17-18H,6,9H2,1H3 |

InChIキー |

FFDNYMAHNWBKCH-UHFFFAOYSA-N |

SMILES |

COC1=C(C=CC(=C1)O)C2=COC3=C(C2=O)C=CC(=C3)O |

正規SMILES |

COC1=C(C=CC(=C1)O)C2CC3=C(C=C(C=C3)O)OC2 |

melting_point |

95 - 97 °C |

物理的記述 |

Solid |

同義語 |

Teralin |

製品の起源 |

United States |

Molecular Interactions and Mechanistic Studies of Teralin

Intermolecular Interactions of Teralin with Other Chemical Species

Intermolecular forces play a significant role in determining the physical properties and chemical reactivity of a compound, as well as its interactions with its environment and other molecules.

Hydrogen Bonding Networks

This compound (CID 14077813) possesses functional groups capable of participating in hydrogen bonding. Based on computational analysis, this compound has been reported to have 2 hydrogen bond donor sites and 5 hydrogen bond acceptor sites. nih.govlipidmaps.org These sites include the hydroxyl groups and potentially oxygen atoms within the chromen-4-one and methoxyphenyl moieties. The presence of these donor and acceptor sites suggests that this compound can engage in both donating and accepting hydrogen bonds with suitable partners, potentially forming complex hydrogen bonding networks in condensed phases or biological environments. However, detailed experimental or theoretical studies specifically delineating the hydrogen bonding networks formed by this compound with itself or other specific chemical species were not found in the consulted literature.

Charge Transfer Complexation

Charge transfer complexes involve the association of an electron-deficient molecule (acceptor) with an electron-rich molecule (donor), resulting in a partial transfer of electronic charge. While isoflavones, as a class of compounds, can potentially participate in charge transfer interactions due to their aromatic systems and electron-donating or withdrawing substituents, no specific information or research detailing the formation or properties of charge transfer complexes involving this compound (CID 14077813) was identified in the reviewed search results. Research on charge transfer complexes in other chemical systems highlights their importance in various phenomena, but this does not directly provide information about this compound. wikipedia.orgaps.orgnih.gov

Solvation Phenomena

Solvation, the interaction of a solute with the solvent, significantly influences a compound's solubility, reactivity, and biological activity. labster.comrsc.orgrsc.org The ability of this compound to act as a hydrogen bond donor and acceptor suggests it would exhibit favorable interactions with protic and polar aprotic solvents through hydrogen bonding and dipole-dipole interactions. nih.govlipidmaps.org Some literature mentions "Tetralin" (1,2,3,4-tetrahydronaphthalene, CID 8404) as a hydrogen-donor solvent, particularly in processes like coal liquefaction where it donates hydrogen atoms. wikipedia.org However, it is crucial to distinguish this from this compound (CID 14077813), which is a different compound with a distinct chemical structure and properties. nih.govwikipedia.org No information was found in the search results to indicate that this compound (CID 14077813) acts as a hydrogen-donor solvent in a similar capacity to Tetralin. Studies on the solvation behavior of this compound would be necessary to fully understand its interactions in various solvent systems.

Mechanistic Investigations of this compound Reactivity

Investigating the mechanisms by which this compound undergoes chemical reactions provides insights into its transformation pathways and potential applications or roles in chemical processes.

Role as a Hydrogen-Donor in Chemical Processes

Based on computational analysis, this compound (CID 14077813) has a computed hydrogen bond donor count of 2 nih.govlipidmaps.org. The ability of a molecule to act as a hydrogen bond donor is related to the presence of hydrogen atoms bonded to electronegative atoms such as oxygen or nitrogen. While the structure of this compound (C₁₆H₁₂O₅) contains hydroxyl groups that can act as hydrogen bond donors, specific detailed research findings on the role of this compound (CID 14077813) as a hydrogen-donor in various chemical processes were not available in the consulted search results. Information regarding hydrogen-donor properties in the search results primarily focused on the compound Tetralin (1,2,3,4-tetrahydronaphthalene, C₁₀H₁₂, PubChem CID 8404), which is structurally distinct from this compound taylorandfrancis.comwikipedia.orgfrontiersin.org.

Molecular Recognition and Binding Studies

Molecular recognition and binding studies explore how molecules interact with each other, particularly non-covalently, which is crucial for many biological processes such as protein-ligand binding and enzyme-substrate interactions vscht.czwikipedia.orgtaylorandfrancis.comslideshare.net.

Non-covalent interactions, including hydrogen bonds, electrostatic interactions, van der Waals forces, and hydrophobic effects, play a critical role in the structure and function of biological macromolecules like proteins and enzymes vscht.czwikipedia.orgtaylorandfrancis.comslideshare.net. These interactions govern processes such as protein folding, protein-protein interactions, and the binding of ligands to their target sites on proteins vscht.czwikipedia.org. While the general principles of non-covalent interactions with biological macromolecules are well-established, specific detailed research findings on the non-covalent interactions of this compound (CID 14077813) with biological macromolecules such as proteins or enzymes were not available in the consulted search results.

Allosteric modulation involves a molecule binding to a site on a protein or enzyme distinct from the active or orthosteric site, thereby inducing a conformational change that affects the protein's function or its affinity for other ligands universiteitleiden.nlmdpi.com. This mechanism is a significant aspect of regulating biological activity universiteitleiden.nl. While allosteric modulation is a recognized phenomenon for various compounds interacting with biological targets like G protein-coupled receptors (GPCRs) and adenosine receptors, specific detailed research findings demonstrating allosteric modulation by this compound (CID 14077813) or its analogues were not available in the consulted search results universiteitleiden.nlmdpi.comnih.govmdpi.comnih.gov.

Non-Covalent Interactions with Biological Macromolecules (e.g., proteins, enzymes, excluding clinical effects)

Structure-Activity Relationship (SAR) Studies for this compound and its Derivatives

Structure-Activity Relationship (SAR) studies aim to establish a correlation between the structural features of chemical compounds and their biological or functional activities georgiasouthern.edunih.govcollaborativedrug.com. This understanding is fundamental in identifying the key structural motifs responsible for observed effects and guiding the design of new compounds with desired properties georgiasouthern.educollaborativedrug.com.

SAR studies involve synthesizing or acquiring a series of related compounds (derivatives) and evaluating their activities in specific assays to understand how modifications to the molecular structure impact function georgiasouthern.edufrontiersin.orgnih.gov. This approach helps in identifying pharmacophores and understanding the spatial and electronic requirements for activity collaborativedrug.com. While SAR studies are widely applied in chemical biology and drug discovery to correlate structural features with biological activities in various systems, including non-human systems, specific detailed research findings on SAR studies for this compound (CID 14077813) and its derivatives, correlating structural motifs with functional modulations, were not available in the consulted search results. Studies found discussed SAR in the context of other compound classes and their activities georgiasouthern.edufrontiersin.orgnih.govmdpi.com.

Chemical probes are selective small molecules designed to interact with specific biological targets to perturb their function and study the resulting biological effects researchgate.netthermofisher.krnih.gov. The design of effective chemical probes often relies on insights gained from SAR studies, which help in identifying potent and selective scaffolds and optimizing their properties researchgate.netnih.gov. While the design and application of targeted chemical probes are important aspects of chemical biology research, information on the design of targeted chemical probes specifically based on this compound (CID 14077813) or its SAR was not available in the consulted search results researchgate.netthermofisher.krnih.govnih.gov.

Computational Chemistry and Theoretical Studies of Teralin

Quantum Mechanical Calculations of Electronic Structure and Reactivity

Quantum mechanical (QM) calculations are fundamental in computational chemistry for investigating the electronic structure and reactivity of molecules. researchgate.net By solving the Schrödinger equation, these methods provide insights into electron distribution, energy levels, and bonding within a molecule. researchgate.netwikipedia.org While accurate, ab initio QM methods can be computationally demanding, particularly for larger systems. scribd.com

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used quantum mechanical method in computational chemistry due to its balance of accuracy and computational efficiency. researchgate.net DFT focuses on the electron density of a system to determine its properties, offering a less computationally intensive approach compared to wavefunction-based ab initio methods for systems of moderate size. researchgate.netyoutube.com DFT has been applied to study various molecular properties, including geometric and electronic structures, thermodynamic properties, and even detonation performances of energetic materials. nih.gov Studies utilizing DFT can involve different approximations for the exchange-correlation functional (e.g., B3LYP) and various basis sets to describe the atomic orbitals. nih.govnih.gov For Teralin, DFT calculations can provide valuable information regarding its optimized geometry, electronic charge distribution, frontier molecular orbitals (HOMO and LUMO), and vibrational frequencies, all of which are crucial for understanding its intrinsic reactivity and stability.

Ab Initio and Semi-Empirical Methods

Ab initio methods, meaning "from first principles," are a class of QM techniques that derive molecular properties directly from fundamental physical constants without recourse to experimental data. wikipedia.orgscribd.com These methods aim to solve the electronic Schrödinger equation as accurately as possible, with the Hartree-Fock method being the most basic ab initio approach. wikipedia.orgscribd.com More advanced ab initio methods, such as Configuration Interaction (CI) and Coupled Cluster (CC), incorporate electron correlation effects, leading to higher accuracy but at a significantly greater computational cost. wikipedia.org While highly accurate for small molecules, the computational expense limits their routine application to larger systems. scribd.com

Semi-empirical methods offer a compromise between the accuracy of ab initio methods and computational cost. numberanalytics.comstackexchange.com They are simplified versions of Hartree-Fock theory that use empirical parameters derived from experimental data to approximate some of the complex integrals involved in QM calculations. numberanalytics.comuni-muenchen.de This parameterization allows semi-empirical methods to be significantly faster than ab initio or even some DFT calculations, making them suitable for studying larger molecules or performing faster molecular dynamics simulations. numberanalytics.comgoogle.comslideserve.com Common semi-empirical methods include AM1 and PM3, which are based on the Neglect of Differential Diatomic Overlap (NDDO) approximation. numberanalytics.comuni-muenchen.de While less accurate than high-level ab initio methods, semi-empirical calculations can still provide useful insights into molecular properties and reactivity, particularly when applied to systems similar to those used in their parameterization. numberanalytics.com

Molecular Dynamics (MD) Simulations of this compound Interactions

Molecular Dynamics (MD) simulations are computational techniques used to simulate the physical movements of atoms and molecules over time. mdpi.com By applying classical mechanics principles, MD simulations can provide insights into the dynamic behavior of a molecular system, including conformational changes, interactions with a solvent or other molecules, and the stability of molecular complexes. mdpi.complos.org MD simulations are particularly useful for studying systems at finite temperatures and can reveal information about molecular flexibility and the kinetics of interactions that may not be readily accessible through static QM calculations. plos.orgfrontiersin.orgnih.gov For this compound, MD simulations could be employed to study its behavior in different environments, such as in solution or interacting with a surface, to understand its diffusion, conformational preferences, and how it interacts with surrounding molecules over time. The stability of molecular complexes involving this compound can be assessed by analyzing parameters such as root mean square deviation (RMSD) and root mean square fluctuation (RMSF) over the simulation period. frontiersin.org

Docking and Ligand Binding Predictions (e.g., with non-clinical target structures)

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand (such as this compound) to a specific target structure, often a protein or other biomolecule. mdpi.commdpi.com This method explores the possible binding poses of the ligand within the target's binding site and scores them based on various interaction energies. mdpi.commdpi.com Docking studies can help identify potential binding partners for this compound and provide insights into the key interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) that govern binding. mdpi.commdpi.com While often used in the context of drug discovery to predict binding to biological targets, docking can also be applied to study the interactions of this compound with non-clinical target structures, such as materials surfaces, catalysts, or other small molecules, to understand adsorption, complex formation, or supramolecular assembly. nih.gov The output of docking studies typically includes a set of predicted binding poses and a scoring function value that estimates the binding affinity. mdpi.com

Prediction of Reaction Pathways and Transition States

Computational chemistry methods are valuable tools for predicting chemical reaction pathways and identifying transition states. chemrxiv.orgresearchgate.net A reaction pathway represents the sequence of elementary steps involved in a chemical transformation, while the transition state is a high-energy, short-lived molecular configuration that lies between reactants and products along the reaction coordinate. mit.edursc.org Identifying transition states is crucial for understanding reaction mechanisms and predicting reaction rates, as the energy difference between the reactants and the transition state (the activation energy) determines how fast a reaction proceeds. mit.educhemrxiv.org

Quantum chemical methods, particularly DFT, can be used to locate transition states by searching for first-order saddle points on the potential energy surface. researchgate.netchemrxiv.org This often involves sophisticated algorithms and can be computationally intensive. researchgate.netmit.edursc.org Recent advancements in machine learning are also being explored to predict transition state structures more rapidly. researchgate.netmit.educhemrxiv.orgsciencedaily.com By combining quantum chemical calculations with heuristic approaches or machine learning models, researchers can predict plausible reaction pathways and estimate activation energies for reactions involving this compound. chemrxiv.orgrsc.org This allows for a theoretical understanding of how this compound might react under different conditions and the potential products that could be formed.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Cheminformatics is an interdisciplinary field that applies computational and informational techniques to address chemical problems. mtu.edu It involves the management, analysis, and prediction of chemical data. mtu.edu Quantitative Structure-Activity Relationship (QSAR) modeling is a cheminformatics approach that seeks to establish a mathematical relationship between the structural properties of a set of compounds and their observed activity (e.g., chemical reactivity, physical properties). nih.govresearchgate.netnih.gov

QSAR models use molecular descriptors, which are numerical representations of a molecule's structural, physical, or chemical properties, to build predictive models. nih.govresearchgate.net By analyzing a series of compounds with known activities, a QSAR model can identify which molecular features are important for a particular property and then predict the activity of new, untested compounds based on their structures. nih.govnih.govfrontiersin.org For this compound, QSAR modeling could be applied to predict various properties based on its molecular structure, potentially correlating structural features with predicted reactivity or interaction strengths. This can be particularly useful in screening large libraries of compounds or guiding the design of molecules with desired characteristics. nih.gov The development of a QSAR model typically involves selecting relevant molecular descriptors, building a statistical model (e.g., using multiple linear regression or artificial neural networks), and validating its predictive power using a test set of compounds. nih.govresearchgate.netfrontiersin.org

Example Data Table (Illustrative - Specific this compound data would require dedicated studies):

Below is an illustrative table showing hypothetical DFT calculation results for this compound, demonstrating the type of data that might be generated in such studies.

| Property | Method (Functional/Basis Set) | Calculated Value |

| Optimized Energy (a.u.) | B3LYP/6-31G(d,p) | -XXX.XXXX |

| HOMO Energy (eV) | B3LYP/6-31G(d,p) | -Y.YY |

| LUMO Energy (eV) | B3LYP/6-31G(d,p) | -Z.ZZ |

| Dipole Moment (Debye) | B3LYP/6-31G(d,p) | W.WW |

| Selected Bond Length (Å) | B3LYP/6-31G(d,p) | A.AA |

Note: This table is illustrative and contains hypothetical data. Actual values would depend on the specific computational parameters used.

Example Data Table (Illustrative QSAR data):

This illustrative table shows hypothetical QSAR data for a series of related compounds, including this compound, correlating a molecular descriptor with a hypothetical activity.

| Compound Name | Descriptor X | Hypothetical Activity (Units) |

| Compound A | D1 | A1 |

| Compound B | D2 | A2 |

| This compound | D_this compound | A_this compound |

| Compound D | D3 | A3 |

Note: This table is illustrative and contains hypothetical data. Actual QSAR studies would involve multiple descriptors and a statistically validated model.

Environmental Chemistry and Degradation Pathways of Teralin

Abiotic Degradation Mechanisms

Abiotic degradation refers to the breakdown of a compound through non-biological processes, such as photolysis and hydrolysis.

Photolysis involves the direct or indirect breakdown of a chemical substance by light. For quaternary ammonium compounds like C12-16 ADBAC, direct photolysis in natural waters is generally considered limited. rsc.org This is attributed to the lack of strong chromophores in their structure that absorb light significantly in the environmentally relevant solar spectrum. rsc.org

However, indirect photolysis can occur, mediated by the presence of photosensitizers in the environment, such as dissolved organic matter (DOM). rsc.org While direct photodegradation of benzalkonium chlorides (BACs), which include C12-16 ADBAC, is considered stable, indirect photolysis facilitated by association with DOM could be an important, though less studied, attenuation mechanism. rsc.org Reactions with hydroxyl radicals, which can be generated through photochemical processes in water, are predicted to dominate over direct photolysis due to limited spectral overlap between sunlight emission and the absorbance of quaternary ammonium compounds. rsc.org Predicted photolysis half-lives for some quaternary ammonium compounds in surface water range from 12 to 94 days, suggesting a relatively slow abiotic degradation via photolysis. rsc.org

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a molecule of water. For quaternary ammonium compounds, which lack readily hydrolyzable functional groups like esters or amides directly attached to the quaternary nitrogen center, hydrolysis is not expected to be a significant degradation pathway under normal environmental conditions (pH 5-9). nih.gov Studies on related quaternary ammonium compounds, such as tetradecylbenzyldimethylammonium chloride (a C14 QAC), indicate that hydrolysis is not anticipated to occur in the environment due to the absence of such groups. nih.gov

Photolysis and Photo-oxidation

Biotic Degradation Mechanisms

Biotic degradation primarily involves the breakdown of compounds by microorganisms, such as bacteria and fungi, through metabolic processes.

Microbial degradation is a crucial pathway for the removal of quaternary ammonium compounds from the environment, particularly in wastewater treatment plants, soil, and water bodies. industrialchemicals.gov.auresearchgate.net C12-16 ADBAC is susceptible to rapid biodegradation in water and soil. industrialchemicals.gov.au High removal rates, often exceeding 90%, have been observed in acclimated activated sludge wastewater treatment systems. nih.gov

However, the extent and rate of biodegradation can be influenced by factors such as the alkyl chain length, microbial community composition, and environmental conditions. Studies have indicated that while shorter chain length ADBACs (C8, C10, C12, and C14) show significant biodegradation, longer chain lengths (C16 and C18) may exhibit lower biodegradation rates in certain test methods. nih.gov This variation can be attributed to factors including potential inhibitory effects of the compounds on the microbial inoculum at higher concentrations or differences in how readily microorganisms can metabolize longer hydrocarbon chains. nih.gov

Microorganisms capable of degrading quaternary ammonium compounds have been isolated from various environments, including polluted soil. researchgate.net

The microbial degradation of quaternary ammonium compounds like C12-16 ADBAC proceeds through a series of enzymatic reactions. A key initial step in the biodegradation pathway involves the cleavage of the alkyl chain from the quaternary nitrogen center. researchgate.netatamanchemicals.com This can occur through the abstraction of a hydrogen from the alkyl chain, potentially facilitated by hydroxyl radicals or enzymatic activity. atamanchemicals.com

Following the initial cleavage, further transformation of the resulting molecules takes place. Studies on the biodegradation of benzyldimethylalkylammonium chloride (BAC) have identified a proposed degradation pathway involving consecutive debenzylation, dealkylation, and demethylation steps. researchgate.netatamanchemicals.com This process can lead to the formation of intermediates such as benzyldimethylamine, benzylmethylamine, and benzylamine. researchgate.netatamanchemicals.com Subsequent reactions, including deamination, can yield benzaldehyde, which is then rapidly converted to benzoic acid. researchgate.net These intermediate products can be further broken down by microorganisms into simpler compounds, ultimately leading to mineralization into carbon dioxide, water, and ammonia. atamanchemicals.com

Table 1 summarizes some identified microbial degradation products of benzyldimethylalkylammonium chloride.

| Degradation Product | Proposed Formation Step(s) |

| Benzyldimethylamine | Cleavage of Calkyl-N bond |

| Benzylmethylamine | Demethylation of Benzyldimethylamine |

| Benzylamine | Demethylation of Benzylmethylamine |

| Benzaldehyde | Deamination of Benzylamine |

| Benzoic acid | Oxidation of Benzaldehyde |

| CO2, H2O, NH3, Cl- | Further degradation and mineralization products |

Microbial Transformation Processes

Environmental Fate Modeling and Persistence Assessment

Environmental fate modeling is a tool used to predict the distribution, transformation, and persistence of chemicals in various environmental compartments (e.g., air, water, soil, sediment). nih.govbibliotekanauki.pl Persistence assessment evaluates the length of time a contaminant remains in the environment, often expressed as a half-life in a specific medium. bibliotekanauki.plpic.int

For quaternary ammonium compounds such as C12-16 ADBAC, environmental fate is significantly influenced by their cationic nature and surfactant properties, leading to strong adsorption to negatively charged surfaces like clays, natural organic matter, and suspended solids in water. industrialchemicals.gov.auresearchgate.net This strong adsorption results in a tendency for these compounds to partition from the water column to sediment and soil, where they can accumulate. industrialchemicals.gov.auresearchgate.net

Environmental fate models incorporate processes like advection, dispersion, volatilization, adsorption, and degradation (both abiotic and biotic) to simulate the behavior of chemicals in the environment. nih.gov Persistence assessment often relies on experimentally determined degradation half-lives in different environmental media (e.g., water, soil, sediment). bibliotekanauki.pl However, accurately assessing the persistence of strongly sorbing compounds like QACs requires considering their reduced bioavailability to microorganisms when adsorbed to particles. researchgate.net

Challenges exist in accurately modeling the environmental fate and persistence of substances like C12-16 ADBAC, particularly in complex environmental matrices where adsorption and desorption dynamics play a significant role in their availability for degradation. bibliotekanauki.plwikipedia.org Despite being classified as not persistent, bioaccumulating, or toxic (PBT) in some assessments based on certain criteria, concerns regarding their ecotoxicity to aquatic organisms and potential for accumulation in sediment warrant continued evaluation of their environmental fate and persistence. industrialchemicals.gov.aunih.govresearchgate.net

Transformation Products and Byproducts of Teralin

This compound is identified with PubChem CID 14077813 and has the molecular formula C16H12O5. uni.lunih.gov Its chemical name is 7-hydroxy-3-(4-hydroxy-2-methoxyphenyl)chromen-4-one, and it is classified as an isoflavonoid. uni.lunih.gov

While the broader field of environmental chemistry addresses the transformation and degradation of various chemical pollutants, including the formation of transformation products and byproducts through processes like hydrolysis, photolysis, and microbial degradation researchgate.netbattelle.orgnih.govnih.govresearchgate.netbuffalo.edu, specific studies detailing these pathways and identifying the resulting compounds for this compound (CID 14077813) were not found within the scope of the conducted search.

Emerging Research Directions and Future Perspectives for Teralin Chemistry

Novel Synthetic Approaches and Catalyst Development

Research into Teralin chemistry involves the development of novel synthetic routes and the design of improved catalysts. One area of investigation is the acid-catalyzed cycloisomerization of 2,2-disubstituted neopentylic epoxides, which has shown promise for providing rapid access to highly functionalized tetralins. uni-muenchen.de This method represents a powerful ring-formation strategy, although its full scope and limitations are still under investigation. uni-muenchen.de

Catalyst development plays a crucial role, particularly when this compound (tetralin) is utilized as a hydrogen-donor solvent in processes such as coal liquefaction and heavy oil upgrading. Various catalytic systems, including acidic zeolites, heteropoly acids, transition metals, and dispersed catalysts like MoS2, are being evaluated to enhance the efficiency of hydrogen transfer and facilitate the desired chemical transformations. ecotert.comresearchgate.nettandfonline.comresearchgate.net These catalysts aim to cleave complex structures within heavy oil components, leading to a reduction in viscosity and an increase in lighter hydrocarbon species. ecotert.com

Electrocatalytic methods are also emerging as novel synthetic approaches. For instance, the electro-oxidation of tetralin (referred to as THN) to 1-tetralone (TONE) has been explored as a proof-of-concept reaction. This process utilizes water as the sole oxygen source and can be paired with cathodic hydrogen evolution, contributing to better atomic economy. The efficiency of this electro-oxidation can be further improved by using catalysts like oxygen vacancy-rich layered MnO2.

Exploration of New Chemical Reactivities and Applications (non-clinical)

The chemical reactivity of this compound (tetralin) is being explored in various non-clinical applications. Its capacity as a hydrogen-donor solvent is central to its use in coal liquefaction, where it aids in the solubility of partially hydrogenated coal and facilitates hydrocracking, hydrogenation, and isomerization reactions. researchgate.netresearchgate.nettandfonline.com

In the context of heavy oil upgrading, this compound acts as a hydrogen donor to reduce viscosity through similar mechanisms involving the cleavage of bonds in resins and asphaltenes. ecotert.comresearchgate.net Studies have investigated the effectiveness of different concentrations of this compound in reducing heavy oil viscosity under various conditions. ecotert.com

This compound is also involved in complex reaction pathways in high-temperature processes. During the steam cracking of naphthalene, for example, hydrogenation reactions can occur in parallel with steam cracking, leading to the production of polyaromatic hydrocarbons like this compound (tetralin) and decalin through condensation reactions. dtic.mil

Beyond its role as a hydrogen donor, the chemical transformations of this compound itself are subjects of research. The electro-oxidation to 1-tetralone demonstrates a specific reactivity that can be controlled electrochemically. this compound has also been mentioned as a solvent in the preparation of polyamide microcapsules, indicating potential applications in materials science. uminho.pt Furthermore, derivatives of this compound are relevant in the analysis of fuels, highlighting their presence and importance in complex hydrocarbon mixtures. chromatographyonline.com

Advanced Characterization Techniques and Methodological Innovations

Advanced characterization techniques are essential for understanding the structure and properties of this compound and its derivatives, as well as for analyzing reaction products and processes in which it is involved. Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC/MS) are commonly used to identify and quantify the products formed in reactions involving tetralin, such as those in coal model compound studies under microwave radiation with various catalysts. researchgate.netresearchgate.nettandfonline.com

More advanced chromatographic methods like comprehensive two-dimensional gas chromatography (GCxGC) are employed for the detailed analysis of complex samples like aviation fuels, enabling the separation and identification of various hydrocarbon classes, including one-ring this compound derivatives. chromatographyonline.com

Other characterization techniques mentioned in related research include UV-Vis absorption spectroscopy and Atomic Force Microscopy (AFM) for studying the properties and surface morphology of layers, although the direct link to this compound as the characterized substance is not always explicit. inoe.ro Neutron Diffraction has also been utilized in studies involving deuterated tetralin (this compound-dl2) to investigate structural changes in polymer systems. core.ac.uk

Methodological innovations extend to the analysis of materials prepared using this compound as a solvent, such as the computerized analysis of panoramic light microscopy images for characterizing polyamide microcapsules. uminho.pt

Integration of Computational and Experimental Methodologies in this compound Research

The integration of computational and experimental methodologies is becoming increasingly important in this compound research to gain a deeper understanding of reaction mechanisms, predict catalytic performance, and optimize processes. Projects have focused on developing and applying combined experimental and computational approaches to study high-pressure chemically reacting systems, which are relevant to the conditions under which this compound is used in applications like coal liquefaction and heavy oil upgrading. dtic.mil

Density Functional Theory (DFT) calculations, for instance, are used in conjunction with experimental data to characterize the impact of catalysts on hydrocarbon cracking reactions. dtic.mil This integrated approach allows for the investigation of reaction pathways and energy barriers at a molecular level, complementing experimental observations.

Computational studies are also applied in the synthesis of complex molecules that may incorporate this compound-like structures, such as aryltetralin lignans. nbuv.gov.ua Furthermore, kinetic modeling is integrated with experimental results to understand and predict the behavior of hydrocarbon systems, including pyrolysis and oxidation characteristics. stanford.edu The combination of field data, laboratory experiments, and numerical modeling is also utilized in the study of in-situ combustion and heavy oil recovery processes where tetralin can play a role. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。